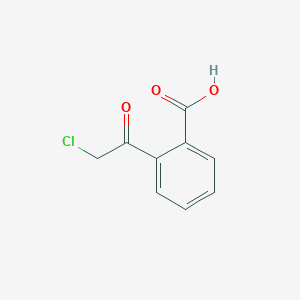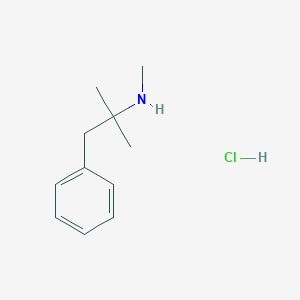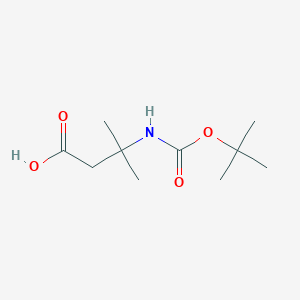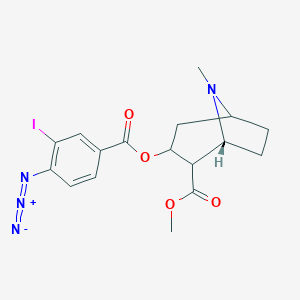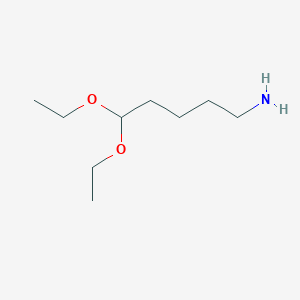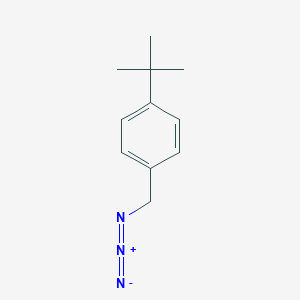
1-(Azidomethyl)-4-tert-butylbenzene
Descripción general
Descripción
The compound “1-(Azidomethyl)-4-tert-butylbenzene” contains an azide group (-N3) attached to a benzene ring via a methylene bridge (-CH2-). The benzene ring is also substituted with a tert-butyl group. Azides are known for their high reactivity and are often used in click chemistry . The tert-butyl group is a common bulky substituent in organic chemistry.
Molecular Structure Analysis
The molecular structure of “1-(Azidomethyl)-4-tert-butylbenzene” would be expected to have the planar aromatic benzene ring at the core, with the azide group, the methylene bridge, and the tert-butyl group as substituents. The azide group is linear, and the tert-butyl group is tetrahedral .Chemical Reactions Analysis
Azides are known to participate in a variety of reactions. One of the most common is the Huisgen 1,3-dipolar cycloaddition, often used in click chemistry, where the azide reacts with an alkyne to form a 1,2,3-triazole .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Azidomethyl)-4-tert-butylbenzene” would be influenced by its functional groups. The presence of the azide could make the compound potentially explosive, and the tert-butyl group could increase its hydrophobicity .Aplicaciones Científicas De Investigación
Novel Polyimides Synthesis
A series of new polyimides (PIs) with tert-butyl side groups were synthesized using 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene. These PIs exhibit properties like low dielectric constant, low moisture absorption, excellent solubility, and high glass transition temperature, making them useful in various applications, including electronics (Chern & Tsai, 2008).
Lithium-Bromine Exchange Reactions
The reaction of 1-bromo-4-tert-butylbenzene with n-BuLi or t-BuLi in various solvent systems was investigated. The study offers insights into how solvent composition affects the reaction, providing crucial information for optimizing synthesis and reactions involving similar compounds (Bailey, Luderer & Jordan, 2006).
Preparation of Arylphosphines
1,3-Di-tert-butylbenzene can be prepared from 1-bromo-3,5-di-tert-butylbenzene, offering a method for the synthesis of arylphosphines. This demonstrates the application of tert-butylbenzene derivatives in synthesizing complex organic compounds (Komen & Bickelhaupt, 1996).
Thionitroso Compound Reactions
The reactions of a thionitroso compound generated from a tert-butylbenzene derivative were explored. This research contributes to understanding the novel reactivities of thionitroso compounds, which can have implications in various chemical synthesis processes (Takahashi et al., 1992).
Synthesis of Polyimides with BATB
Polyimides derived from a novel diamine containing bulky tert-butyl substituent, BATB, were synthesized. This research highlights the effect of tert-butyl substitutes on properties like solubility, thermal stability, and optical transmittance of polyimides, relevant in material science applications (Liaw & Liaw, 1996).
Dimetalation in Organic Synthesis
Research on dimetalation using tert-butylbenzene and its derivatives offers insights into the acidity and reactivity of these compounds. This study has implications in the field of organic synthesis, especially for creating complex molecular structures (Baston et al., 2001).
Polyamides Synthesis
Studies on the synthesis of polyamides based on tert-butylbenzene derivatives provide information on the properties of these materials, such as thermal stability and solubility, relevant in the development of new polymeric materials (Hsiao, Yang & Chen, 2000).
Synthesis of Dimagnesiated Aromatic Compound
The synthesis of a dimagnesiated aromatic compound using tert-butylbenzene derivatives showcases advanced techniques in organometallic chemistry. This research contributes to the understanding and development of new methods in organometallic synthesis (Reck & Winter, 1997).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(azidomethyl)-4-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-11(2,3)10-6-4-9(5-7-10)8-13-14-12/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPUHRTVWANKKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370862 | |
| Record name | 1-(azidomethyl)-4-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azidomethyl)-4-tert-butylbenzene | |
CAS RN |
130231-58-2 | |
| Record name | 1-(azidomethyl)-4-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



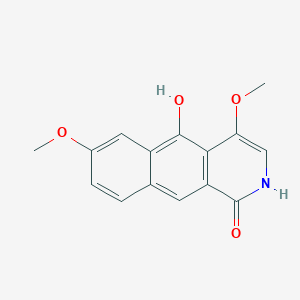
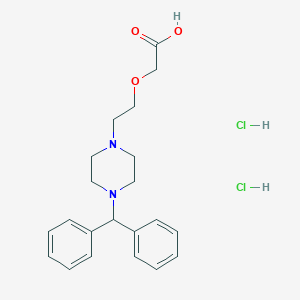
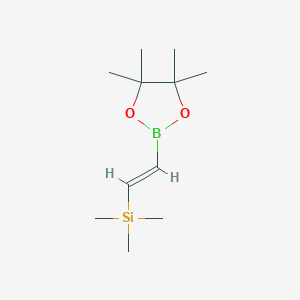
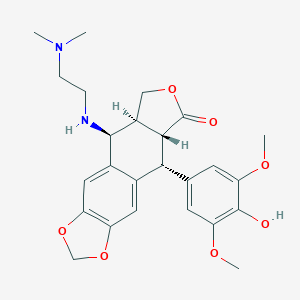

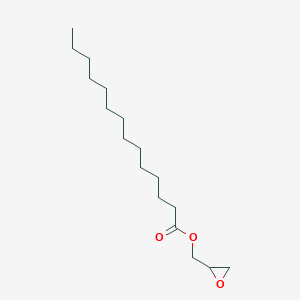
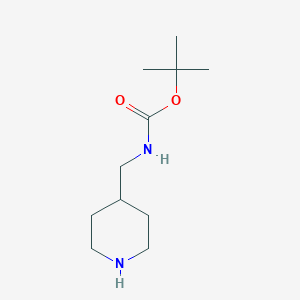
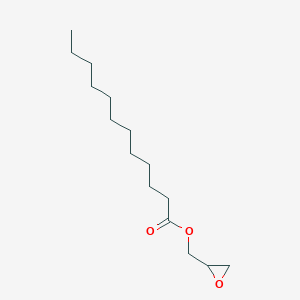
![Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B139101.png)
